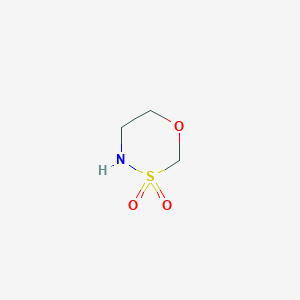

1,3,4-氧噻嗪烷-3,3-二氧化物

描述

1,3,4-Oxathiazinane 3,3-dioxide is a heterocyclic compound that has been synthesized and studied for various applications, including its potential as an intermediate in pharmaceutical synthesis and as a component in energetic materials. The compound features a six-membered ring containing oxygen, sulfur, and nitrogen atoms, which contributes to its unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of 1,3,4-oxathiazinane 3,3-dioxides can be achieved through different methods. One approach involves the reaction of 1,3-oxathiolium salts with nitrogen-containing reagents, leading to the formation of 1,4,2-oxathiazines, which are closely related to the target compound . Another method reported the synthesis of a derivative of 1,3,4-oxathiazinane 3,3-dioxide from D- and L-serine, demonstrating its potential for producing enantiomerically pure compounds . Additionally, the synthesis of related heterocycles, such as 1,3-oxazinan-2-ones from carbohydrate derivatives, showcases the versatility of these types of compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxathiazinane 3,3-dioxide derivatives has been characterized using various techniques. For instance, X-ray crystallographic analysis has been used to confirm the structure of related compounds, providing insights into their conformation and stability . Molecular mechanic calculations have also been employed to compare the stability of different conformations, such as chair and boat, in these heterocycles .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxathiazinane 3,3-dioxides and related compounds has been explored in several studies. These compounds can undergo various chemical reactions, including ring expansion and functionalization. For example, the reaction of 1,3-oxathiolium salts with reagents like dialkylamino(thioxo)methanesulfenamides can lead to the formation of di-5-thiazolyl sulfide derivatives . Furthermore, the stability and reactivity of these compounds are influenced by their electron-rich π-system, which can participate in different chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxathiazinane 3,3-dioxides are influenced by their heterocyclic structure. These compounds have been found to exhibit interesting properties such as high thermal stability and glass transition temperatures, which are important for their potential applications in energetic materials . The presence of functional groups like bromomethylphenyl also contributes to their biological activity, as demonstrated by the cytotoxicity of certain derivatives against breast cancer cells .

科学研究应用

氧噻嗪烷的合成

最近的研究集中在通过磺胺酸酯环化合成氧噻嗪烷 . 磺胺酸酯衍生物的分子内C–H键胺化反应形成了1,2,3-氧噻嗪-2,2-二酮和5,6-二氢-1,2,3-氧噻嗪烷-2,2-二酮 . 这一研究领域由杜博伊斯及其同事在21世纪初开创,他们开发了一种铑催化的C–H键胺化方法,用于从无环磺胺酸酯合成环状磺酰胺 .

医药中的生物活性

1,3,4-氧噻嗪烷-3,3-二氧化物衍生物在医学上显示出潜在的生物学效应 . 许多恶二唑衍生物表现出抗菌、抗病毒、降血压、抗真菌、抗肿瘤、抗癌、抗氧化、抗炎和镇痛作用 . 基于它们的生物活性,这些化合物将来可能在医学中得到应用 .

农业中的生物活性

除了在医药中的应用外,1,3,4-氧噻嗪烷-3,3-二氧化物衍生物在农业中也具有潜在的应用价值 . 基于1,3,4-恶二唑的化合物可以作为植物保护剂,因为它们具有除草、杀虫和杀菌活性 .

饱和双环磺酰胺

1,3,4-氧噻嗪烷-3,3-二氧化物是一种饱和双环磺酰胺. 饱和双环磺酰胺代表了一类很有前景的富含sp3的三维支架,对有机化学和药物化学至关重要.

作用机制

Target of Action

It has been shown to exhibit both antineoplastic and antibacterial activities .

Mode of Action

It has been observed that certain derivatives of oxathiazinane, including 1,3,4-oxathiazinane 3,3-dioxide, induce high levels of reactive oxygen species (ros) in treated cancer cell lines . This suggests that the compound’s antineoplastic and antibacterial activities may be ROS-driven .

Biochemical Pathways

The induction of ros suggests that it may affect pathways related to oxidative stress and cellular damage .

Result of Action

1,3,4-Oxathiazinane 3,3-dioxide and certain of its derivatives have been shown to exhibit antineoplastic activity in various cancer entities, including breast, skin, pancreas, and colon cancer cell lines . They also display antibacterial effects against multiple bacteria strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Action Environment

The compound’s ros-driven mode of action suggests that factors influencing cellular redox status could potentially impact its efficacy .

属性

IUPAC Name |

1,3,4-oxathiazinane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c5-8(6)3-7-2-1-4-8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRCZLVPCCLZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

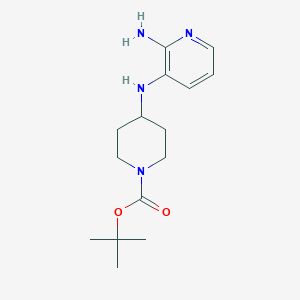

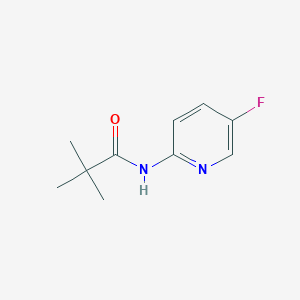

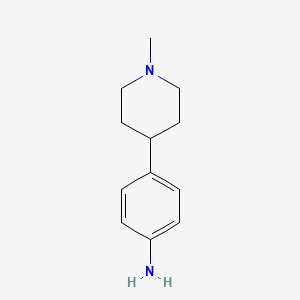

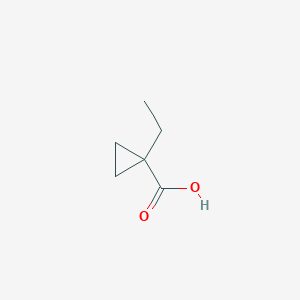

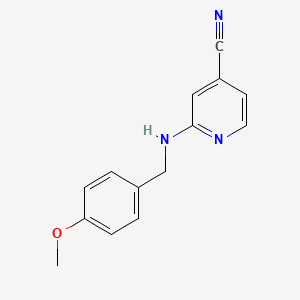

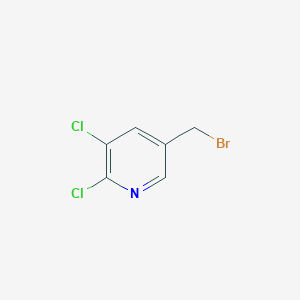

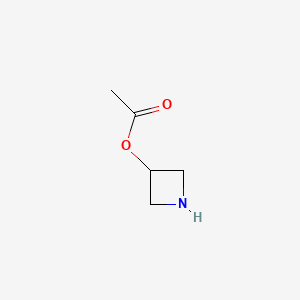

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Fluorophenoxy)phenyl]methanol](/img/structure/B1322002.png)

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)